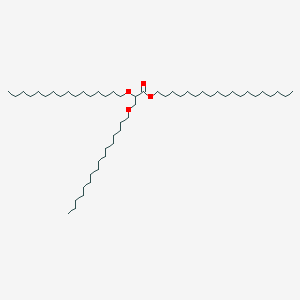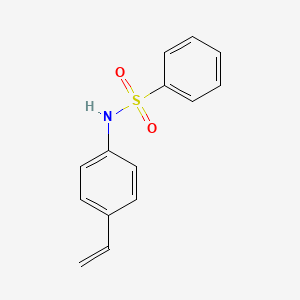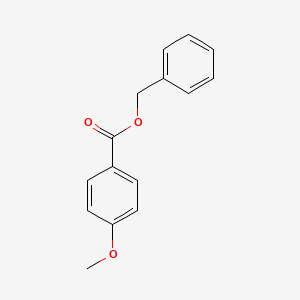![molecular formula C20H24Cl2S2 B14496039 1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] CAS No. 64826-29-5](/img/structure/B14496039.png)
1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] is an organic compound characterized by the presence of two sulfur atoms linking two benzene rings, each substituted with chloromethyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzene with sulfur sources under controlled conditions. One common method involves the use of disulfide linkages formed through the reaction of thiols or sulfur chlorides with the benzene derivative . The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiols.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] involves its ability to interact with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Disulfanediylbis[2,4,6-trimethylbenzene]
- 1,1’-Disulfanediylbis[3-methylbenzene]
- 1,1’-Disulfanediylbis[3-(bromomethyl)-2,4,6-trimethylbenzene]
Uniqueness
The chloromethyl groups provide sites for further functionalization, while the trimethyl groups influence the compound’s steric and electronic properties .
Eigenschaften
CAS-Nummer |
64826-29-5 |
|---|---|
Molekularformel |
C20H24Cl2S2 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-[[3-(chloromethyl)-2,4,6-trimethylphenyl]disulfanyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2S2/c1-11-7-13(3)19(15(5)17(11)9-21)23-24-20-14(4)8-12(2)18(10-22)16(20)6/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
BSYQKVZENOQXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1CCl)C)SSC2=C(C=C(C(=C2C)CCl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)
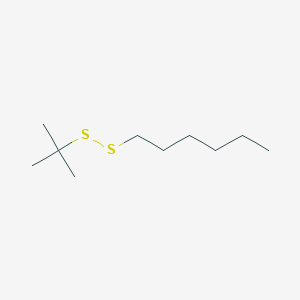
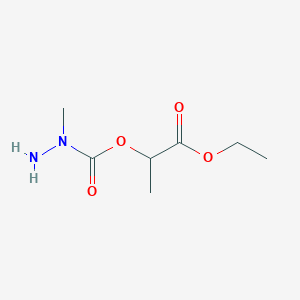
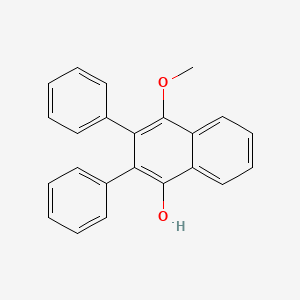
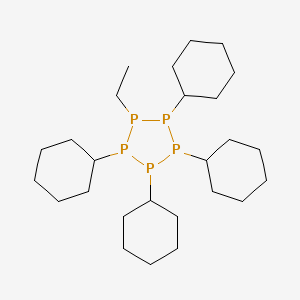
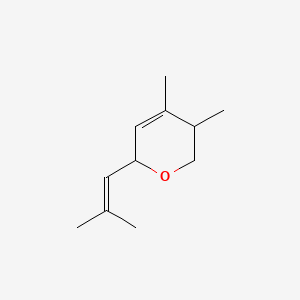
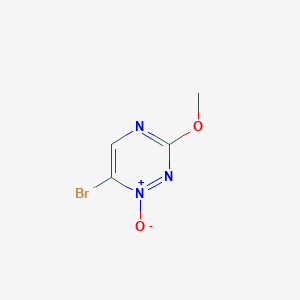
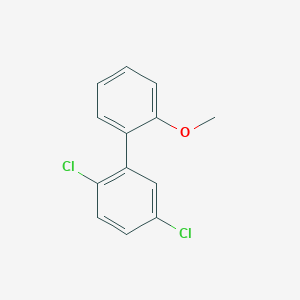
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)
